molecular formula C11H15N B1330008 3-Phenylpiperidine CAS No. 3973-62-4

3-Phenylpiperidine

Cat. No.: B1330008
CAS No.: 3973-62-4
M. Wt: 161.24 g/mol
InChI Key: NZYBILDYPCVNMU-UHFFFAOYSA-N
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Description

3-Phenylpiperidine is an organic compound with the molecular formula C11H15N It consists of a piperidine ring substituted with a phenyl group at the third position

Mechanism of Action

Target of Action

3-Phenylpiperidine, a synthetic derivative of the phenylpiperidine class, primarily targets the central nervous system (CNS) μ-opioid receptors . These receptors play a crucial role in pain perception and response .

Mode of Action

This compound acts as an agonist at the μ-opioid receptors, leading to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression . It also has local anesthetic properties due to its interaction with sodium channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the opioid signaling pathway. By acting as an agonist at the μ-opioid receptors, it inhibits the transmission of pain signals, thereby reducing the perception of pain .

Pharmacokinetics

This compound, like other phenylpiperidine derivatives, is quickly hydrolyzed in the liver to pethidinic acid and is also demethylated to norpethidine . Norpethidine is an active metabolite with analgesic activity and a potency twice that of this compound itself . Norpethidine has a longer elimination half-life and can accumulate in patients with renal disease, potentially leading to seizures .

Result of Action

The primary molecular effect of this compound is the activation of μ-opioid receptors, leading to altered pain perception and CNS depression . On a cellular level, this results in reduced transmission of pain signals, thereby providing analgesic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to increased toxicity or reduced efficacy . Additionally, factors such as the patient’s age, liver function, and renal function can also influence the drug’s pharmacokinetics and overall effect .

Biochemical Analysis

Biochemical Properties

3-Phenylpiperidine plays a notable role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with opioid receptors, specifically the μ-opioid receptor, where it acts as an agonist . This interaction is crucial for its analgesic properties. Additionally, this compound can inhibit the reuptake of neurotransmitters such as norepinephrine and serotonin, thereby influencing neurotransmission . These interactions highlight the compound’s potential in modulating pain and mood disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with opioid receptors can lead to the activation of G-protein coupled receptor signaling pathways, resulting in the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels . This modulation affects various downstream signaling pathways, ultimately influencing cellular responses such as pain perception and mood regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves binding to the μ-opioid receptor, leading to receptor activation and subsequent intracellular signaling cascades . This binding inhibits adenylate cyclase, reduces cyclic AMP levels, and activates potassium channels while inhibiting calcium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability . Additionally, this compound’s inhibition of norepinephrine and serotonin reuptake further contributes to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including receptor desensitization and downregulation . These temporal effects are crucial for understanding the compound’s long-term pharmacological implications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits analgesic properties with minimal adverse effects . At higher doses, it can induce toxic effects such as respiratory depression, sedation, and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications to minimize adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It undergoes hepatic metabolism through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . The primary metabolic pathways include N-dealkylation and hydroxylation, leading to the formation of various metabolites . These metabolic processes are essential for the compound’s clearance from the body and can influence its pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as P-glycoprotein, which influences its distribution across cellular membranes . The compound’s lipophilic nature facilitates its accumulation in lipid-rich tissues, including the brain, contributing to its central nervous system effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cellular membranes . Its activity is influenced by its localization, as it needs to reach specific receptors and enzymes to exert its effects. Post-translational modifications and targeting signals can direct this compound to specific cellular compartments, enhancing its functional specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpiperidine can be synthesized through several methods. One common approach involves the reduction of 3-phenylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the cyclization of N-phenyl-1,3-diaminopropane under acidic conditions.

Industrial Production Methods: On an industrial scale, this compound is often produced via catalytic hydrogenation of 3-phenylpyridine. This process typically involves high pressure and temperature conditions to achieve efficient conversion rates. The use of robust catalysts like palladium or platinum is crucial for the reaction’s success.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced further to form more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted phenylpiperidines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.

    Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents used under controlled conditions.

Major Products:

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: More saturated piperidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenylpiperidines.

Scientific Research Applications

3-Phenylpiperidine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of neurotransmitter systems due to its structural similarity to certain bioactive molecules.

    Medicine: It is investigated for its potential use in developing pharmaceuticals, particularly in the field of analgesics and antipsychotics.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

    4-Phenylpiperidine: Known for its use in opioid analgesics.

    2-Phenylpiperidine: Less common but studied for its unique pharmacological properties.

    N-Phenylpiperidine: Used in various synthetic applications.

Uniqueness: 3-Phenylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position on the piperidine ring influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Properties

IUPAC Name

3-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYBILDYPCVNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871048
Record name 3-Phenylpiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3973-62-4
Record name 3-Phenylpiperidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylpiperidine
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Record name 3-Phenylpiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpiperidine
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Synthesis routes and methods I

Procedure details

Pyridine and 2-methylpyridine
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Synthesis routes and methods II

Procedure details

A mixture of 3-phenylpyridine (8.0 g, 51.5 mmol), PtO2 (0.8 g), 234 mL of H2O, and 16 mL of concentrated HCl was hydrogenated in a Parr shaker at room temperature for 24 hours. The mixture was filtered, and the filtrate was cooled to 0° C. and was basified with 10N NaOH solution. The mixture was extracted (4×) with CH2Cl2. The combined organic layers were washed with saturated NaCl solution, dried (MgSO4), filtered, and concentrated in vacuo to afford the title compound (7.5 g ) as a clear oil. 1H NMR (300 MHz, CDCl3) δ 1.62 (t, 2H), 1.80 (m, 1H), 2.01 (m, 1H), 2.67 (m, 3H), 3.05-3.23 (m, 2H), 7.20 (d, 2H), 7.29 (t, 3H). MS (DCl/NH3) m/e 162 (M+H)+.
Quantity
8 g
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16 mL
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0.8 g
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234 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary biological targets of 3-Phenylpiperidine derivatives?

A1: this compound derivatives exhibit binding affinity for a range of biological targets, most notably sigma receptors (both σ1 and σ2 subtypes) [, ] and dopamine receptors (including D2 and D4 subtypes) [, , ]. They have also been investigated for their interactions with other targets like the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction [].

Q2: How does the interaction of 3-Phenylpiperidines with sigma receptors translate to their observed effects?

A2: While the precise mechanisms are still under investigation, binding to sigma receptors, particularly the σ1 subtype, has been linked to various pharmacological effects, including modulation of dopamine neurotransmission and potential therapeutic benefits in conditions like Parkinson's disease [, ].

Q3: Can you elaborate on the downstream effects of this compound binding to dopamine receptors?

A3: Depending on the specific subtype targeted and the intrinsic activity of the compound (agonist, antagonist, partial agonist), interactions with dopamine receptors can influence dopamine signaling pathways involved in motor control, reward, and cognition [, , ]. For instance, some 3-phenylpiperidines act as dopamine autoreceptor antagonists, potentially increasing dopamine release [].

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C11H15N, and its molecular weight is 161.24 g/mol.

Q5: Is there any spectroscopic data available for characterizing this compound derivatives?

A5: Yes, researchers utilize various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) [], to analyze the structure and conformation of this compound derivatives. These analyses help determine the spatial arrangement of atoms and their influence on biological activity.

Q6: What is the significance of the aromatic hydroxyl group in this compound derivatives, particularly in relation to sigma receptor binding?

A7: Research suggests that while the aromatic hydroxyl group is a prominent feature in many sigma receptor ligands, its contribution to binding affinity in 3-Phenylpiperidines appears to be minimal []. This finding challenges previous assumptions and highlights the importance of systematic SAR studies.

Q7: How does the stereochemistry of 3-Phenylpiperidines impact their interaction with biological targets?

A8: Stereochemistry plays a crucial role in determining the activity and selectivity of this compound derivatives. For example, dextrorotatory isomers often display a higher affinity for σ1 receptors compared to their levorotatory counterparts [].

Q8: Can you provide an example of how conformational restriction in 3-Phenylpiperidines influences their activity?

A9: The synthesis of 1-phenyl-3-azabicyclo(3.1.0)hexanes, which are conformationally restricted analogs of 3-Phenylpiperidines, revealed that such restriction does not necessarily hinder sigma receptor affinity []. In fact, certain restricted analogs displayed enhanced selectivity for the σ1 receptor subtype, highlighting the potential of conformational control in drug design.

Q9: Are there any reported challenges related to the stability of this compound derivatives?

A10: While the provided research doesn't explicitly detail stability issues with this compound itself, the development of analogs like aminoglutethimide [] involved addressing metabolic instability and the formation of inactive metabolites. This emphasizes the importance of considering stability and metabolic liabilities during drug development.

Q10: Has the metabolic fate of this compound derivatives been investigated?

A11: Yes, studies have examined the metabolism of 3-Phenylpiperidines, specifically focusing on (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride [(-)-OSU6162]. Findings indicate that this compound undergoes N-dealkylation primarily mediated by CYP2D6, a cytochrome P450 enzyme, in human liver microsomes [].

Q11: Have this compound derivatives shown promise in preclinical models of disease?

A12: Research on a series of this compound derivatives targeting the β-catenin/BCL9 interaction demonstrated potent anti-colorectal cancer activity in vitro and in vivo []. These compounds suppressed Wnt signaling and tumor growth, highlighting their potential as anticancer agents.

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